3-Hexenyl phenylacetate, (3E)-

Catalog No.
S13169296
CAS No.
1824720-88-8
M.F
C14H18O2
M. Wt
218.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hexenyl phenylacetate, (3E)-

CAS Number

1824720-88-8

Product Name

3-Hexenyl phenylacetate, (3E)-

IUPAC Name

[(E)-hex-3-enyl] 2-phenylacetate

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C14H18O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h3-7,9-10H,2,8,11-12H2,1H3/b4-3+

InChI Key

FJKFIIYSBXHBCT-ONEGZZNKSA-N

Canonical SMILES

CCC=CCCOC(=O)CC1=CC=CC=C1

Isomeric SMILES

CC/C=C/CCOC(=O)CC1=CC=CC=C1

3-Hexenyl phenylacetate, also known as cis-3-hexenyl phenylacetate, is an organic compound with the molecular formula C14H18O2C_{14}H_{18}O_{2} and a molecular mass of approximately 218.29 g/mol. This compound features a phenylacetate moiety linked to a hexenyl group, specifically the cis configuration of the double bond in the hexenyl chain. It is characterized by its floral aroma and is commonly used in the fragrance and flavor industries due to its pleasant scent profile .

  • Oxidation: The double bond in the hexenyl group can undergo oxidation, leading to various products depending on the reaction conditions .
  • Esterification: It can be synthesized through the esterification of phenylacetic acid with 3-hexenol, forming the ester bond characteristic of this compound.
  • Hydrolysis: Under acidic or basic conditions, it can revert to its constituent acids and alcohols.

The synthesis of 3-hexenyl phenylacetate typically involves:

  • Esterification Reaction:
    • Reacting phenylacetic acid with 3-hexenol in the presence of an acid catalyst (e.g., sulfuric acid) to produce 3-hexenyl phenylacetate and water.
    • The reaction can be represented as follows:
    Phenylacetic Acid+3 HexenolH2SO43 Hexenyl Phenylacetate+H2O\text{Phenylacetic Acid}+\text{3 Hexenol}\xrightarrow{\text{H}_2\text{SO}_4}\text{3 Hexenyl Phenylacetate}+\text{H}_2\text{O}
  • Purification:
    • The product may be purified through distillation or chromatography to remove unreacted starting materials and by-products.

3-Hexenyl phenylacetate finds application in various fields:

  • Fragrance Industry: Utilized as a scent component in perfumes and scented products due to its desirable floral aroma.
  • Flavoring Agent: Employed in food products to enhance flavor profiles, particularly in fruit-flavored items .
  • Agriculture: Potential use as a plant growth regulator, although further research is needed to establish its efficacy and application methods.

Several compounds share structural similarities with 3-hexenyl phenylacetate. Here are a few notable examples:

Compound NameStructure TypeUnique Features
Phenylacetic AcidCarboxylic AcidPrecursor for various pharmaceuticals; strong odor
Hexyl PhenylacetateEsterDerived from hexanol; used in fragrances
Ethyl PhenylacetateEsterCommonly used in flavoring; less volatile

Uniqueness of 3-Hexenyl Phenylacetate

3-Hexenyl phenylacetate is unique due to its specific configuration (cis) at the double bond, which influences its aroma profile and potential biological activities. Its combination of a hexenyl chain and a phenolic component gives it distinct properties compared to other esters and acids within this category.

3-Hexenyl phenylacetate, (3E)-, is an aromatic ester with the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol [1] [2] [3]. This compound exists as both (3E)- and (3Z)- stereoisomers, with the (3E)- configuration representing the trans-isomer. The compound is characterized by its phenylacetate moiety attached to a 3-hexenyl chain, resulting in a structure that combines aromatic and aliphatic components [4] [5] [6].

The systematic name for this compound is (3E)-hex-3-enyl 2-phenylacetate, and it is also known by various synonyms including trans-3-hexenyl phenylacetate and 3-hexenyl phenylacetate, trans- [1] [2]. The CAS registry number for this specific isomer is 42436-07-7, distinguishing it from the (3Z)- isomer [1] [3].

Synthetic Pathways and Production Methodologies

Industrial-Scale Synthesis Protocols

The industrial production of 3-hexenyl phenylacetate, (3E)-, follows established esterification methodologies that have been optimized for large-scale manufacturing. The fundamental approach involves the reaction between phenylacetic acid and (3E)-3-hexen-1-ol through various catalytic systems [7] [8].

Esterification Catalysts and Reaction Optimization

The most commonly employed industrial synthesis method utilizes direct esterification, also known as Fischer esterification, which involves the reaction of phenylacetic acid with (3E)-3-hexen-1-ol in the presence of acid catalysts [10]. The reaction mechanism proceeds through protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester bond [11].
Sulfuric Acid Catalysis

Sulfuric acid remains the most widely used catalyst for industrial esterification processes due to its high acid strength and dehydrating properties . The typical reaction conditions involve temperatures ranging from 110-130°C with catalyst loadings of 1-5 mol% . The reaction achieves conversions of 70-90% with reaction times of 4-8 hours . The mechanism involves the formation of a protonated carboxylic acid intermediate, followed by nucleophilic attack by the alcohol and elimination of water .

Heterogeneous Acid Catalysts

Industrial processes increasingly utilize heterogeneous acid catalysts such as Amberlyst-15 due to their advantages in catalyst recovery and reduced corrosion [10] [12]. These catalysts operate at similar temperatures (110°C) but with higher catalyst loadings (10-15 mol%) [10]. The heterogeneous nature facilitates easy separation from the reaction mixture and enables catalyst reuse, making the process more economically viable [12].

Optimization Parameters

The optimization of esterification reactions involves careful control of several parameters. The alcohol to acid molar ratio typically ranges from 1.5:1 to 2:1 to drive the equilibrium toward ester formation [13]. Temperature control is crucial, with optimal ranges between 110-130°C providing sufficient reaction rates while minimizing side reactions . Catalyst concentration significantly affects both reaction rate and yield, with optimal loadings determined through systematic optimization studies [13].

Process Intensification Techniques

Modern industrial processes incorporate process intensification techniques to enhance reaction efficiency and reduce energy consumption [14] [15]. Microwave-assisted esterification has shown significant improvements in reaction rates, reducing reaction times from 6-8 hours to 2-4 hours while maintaining comparable yields [16] [17]. The volumetric heating provided by microwave irradiation ensures uniform temperature distribution and enhanced mass transfer [18] [19].

Ultrasound-assisted esterification represents another promising intensification approach, with studies demonstrating 40-200% improvements in reaction rates through cavitation effects [20] [21] [19]. The acoustic cavitation creates localized high-temperature and high-pressure zones that enhance molecular interactions and mass transfer rates [20].

Continuous Flow Processes

The transition from batch to continuous flow processes offers significant advantages in terms of productivity and process control [22] [23]. Continuous reactors enable precise control of residence time, temperature, and mixing, resulting in more consistent product quality and higher throughput [22]. The development of packed bed reactors with immobilized catalysts facilitates continuous operation while maintaining high catalytic activity [24].

Reaction Kinetics and Modeling

Understanding the kinetics of esterification reactions is essential for process optimization and scale-up [25] [23]. The reaction follows second-order kinetics with respect to both acid and alcohol concentrations, with the rate constant showing strong temperature dependence according to the Arrhenius equation [25]. Mathematical modeling of the reaction kinetics enables prediction of optimal operating conditions and reactor design parameters [23].

Green Chemistry Approaches in Ester Synthesis

The implementation of green chemistry principles in ester synthesis has become increasingly important due to environmental concerns and regulatory requirements [26] [27] [28]. Green chemistry approaches focus on reducing hazardous substance use, minimizing waste generation, and improving energy efficiency [26] [28].

Enzymatic Catalysis

Enzymatic esterification represents one of the most promising green chemistry approaches for ester synthesis [29] [30] [31]. Lipases from various sources, including Candida antarctica and Rhizomucor miehei, demonstrate excellent catalytic activity for phenylacetic acid esterification under mild conditions [29] [31]. The reaction typically proceeds at temperatures of 37-60°C with high selectivity (98-99%) and minimal side product formation [29].

The enzymatic process offers several advantages over traditional chemical catalysis. The mild reaction conditions reduce energy consumption by 60-80% compared to conventional methods [29] [31]. The high selectivity of enzymes minimizes the formation of unwanted byproducts, simplifying downstream purification processes [29]. Additionally, enzymes are biodegradable and non-toxic, eliminating the environmental concerns associated with chemical catalysts [32] [29].

Solvent-Free Systems

The development of solvent-free esterification processes eliminates the need for organic solvents, reducing environmental impact and simplifying product isolation [33] [34]. In solvent-free systems, the reactants serve as both substrates and reaction medium, achieving high substrate concentrations and eliminating solvent-related waste [33]. Studies have demonstrated that solvent-free enzymatic esterification can achieve conversions of 85-95% with simplified purification procedures [33].

Biocatalytic Process Optimization

The optimization of enzymatic esterification involves careful control of water activity, temperature, and enzyme loading [35]. Water activity (aw) plays a crucial role in enzyme activity, with optimal values typically ranging from 0.22 to 0.55 [35]. Response surface methodology has been employed to optimize multiple parameters simultaneously, achieving maximum conversion rates while minimizing enzyme usage [35].

Deep Eutectic Solvents

Deep eutectic solvents (DES) represent an emerging green chemistry approach for esterification reactions [34] [35]. These solvents are formed by mixing hydrogen bond donors and acceptors, creating liquid media with unique properties [34]. DES systems enable high substrate concentrations while maintaining enzyme activity and stability [35]. The use of menthol-based DES has demonstrated particular promise for esterification reactions, with the eutectic mixture serving as both solvent and substrate [34].

Immobilized Enzyme Systems

The immobilization of enzymes on solid supports enhances their stability and enables reuse in multiple reaction cycles [36] [37]. Various immobilization techniques, including covalent binding, entrapment, and adsorption, have been employed to prepare stable biocatalysts [37]. Immobilized lipases retain high catalytic activity while providing easier separation from reaction mixtures [36].

Continuous Flow Biocatalysis

The development of continuous flow biocatalytic processes represents a significant advancement in green ester synthesis [36] [22]. Continuous flow reactors enable precise control of reaction parameters while maintaining high productivity and consistent product quality [22]. The use of packed bed reactors with immobilized enzymes facilitates continuous operation with minimal enzyme consumption [22].

Green Metrics and Sustainability Assessment

The evaluation of green chemistry processes requires comprehensive assessment using established green metrics [17]. The E-factor, which measures the mass of waste generated per unit of product, provides a quantitative measure of process sustainability [17]. For optimized enzymatic processes, E-factors as low as 4.76 have been achieved, demonstrating significant improvements over traditional chemical processes [17].

The atom economy, which measures the percentage of reactant atoms incorporated into the final product, represents another important sustainability metric [17]. Enzymatic esterification processes typically achieve high atom economy due to the selective nature of enzyme catalysis and minimal side product formation [17].

Economic Considerations

The economic viability of green chemistry approaches depends on balancing environmental benefits with production costs [22]. While enzymatic processes may have higher catalyst costs, they offer significant savings in energy consumption, waste treatment, and product purification [22]. The reusability of immobilized enzymes and the elimination of harsh reaction conditions contribute to overall cost reduction [22].

Regulatory and Market Drivers

The increasing regulatory pressure for environmentally sustainable processes and the growing consumer demand for "natural" products drive the adoption of green chemistry approaches in ester synthesis [28] [32]. Products synthesized using enzymatic catalysis can be labeled as "natural," providing market advantages in food, cosmetic, and pharmaceutical applications [28] [32].

Future Perspectives

The future development of green chemistry approaches in ester synthesis will likely focus on protein engineering to develop more robust and selective enzymes [36]. Advances in enzyme immobilization techniques and reactor design will further enhance the economic viability of biocatalytic processes [36]. The integration of multiple green chemistry principles, such as renewable feedstocks, enzymatic catalysis, and process intensification, will create synergistic benefits for sustainable ester production [36].

The implementation of circular economy principles, including catalyst recycling and waste minimization, will become increasingly important in industrial ester synthesis [36]. The development of integrated biorefineries that combine ester synthesis with other value-added processes will enhance the overall sustainability and economic viability of green chemistry approaches [36].

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Exact Mass

218.130679813 g/mol

Monoisotopic Mass

218.130679813 g/mol

Heavy Atom Count

16

UNII

5798N50870

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients

General Manufacturing Information

Benzeneacetic acid, (3Z)-3-hexen-1-yl ester: ACTIVE

Dates

Last modified: 08-10-2024

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